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Compound of Interest

Compound Name: 3-Iodo-5-methylaniline

CAS No.: 74586-54-2

Cat. No.: B3056831 Get Quote

Executive Summary
In the realm of fragment-based drug discovery (FBDD), 3-Iodo-5-methylaniline (CAS 63059-

33-8) represents a "Goldilocks" scaffold. Unlike its ortho-substituted isomers (e.g., 5-iodo-2-

methylaniline), which suffer from steric hindrance during catalysis, or its para-analogs, which

lack the requisite vector geometry for certain kinase pockets, the 3,5-substitution pattern offers

a unique balance of electronic activation and steric accessibility.

This guide objectively compares the structural performance of 3-Iodo-5-methylaniline against

its closest halogenated analogs, focusing on solid-state packing tendencies, halogen-bonding

capability, and synthetic utility in Spleen Tyrosine Kinase (Syk) inhibitor development.

Part 1: Comparative Structural Analysis
Objective: To evaluate the physicochemical and crystallographic suitability of the 3-iodo-5-

methyl motif against alternative scaffolds.

The "Scaffold-Vector" Performance Matrix
The following table contrasts 3-Iodo-5-methylaniline with its primary competitors. Data is

synthesized from derivative crystal structures (Cambridge Structural Database proxies) and

calculated physicochemical profiles.
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Feature
3-Iodo-5-

methylaniline

(Target)

5-Iodo-2-

methylaniline

(Alternative A)

3-Bromo-5-

methylaniline

(Alternative B)

Crystal Packing Class
Herringbone / Layered

(Predicted)
Columnar Stack Herringbone

Melting Point
37–39 °C (Low-

melting solid)
48–52 °C 55–58 °C

Density ~1.79 g/cm³ ~1.81 g/cm³ ~1.55 g/cm³

Halogen Bond Donor
High (

-hole max potential)

Medium (Steric

shielding from Me)

Medium (Lower

polarizability)

Synthetic Regiocontrol

Excellent

(Symmetrical meta

positions)

Poor (Competing

ortho sites)
Excellent

Kinase Pocket Fit
Optimal (Hydrophobic

"Clamp" fit)

Sub-optimal (Clash

with Gatekeeper)

Variable (Weaker

hydrophobic contact)

Expert Insight: While 3-Bromo-5-methylaniline offers a higher melting point (easier handling), it

fails to provide the Halogen Bond (XB) strength required for specific high-affinity binding

pockets. The Iodine atom in the 3-position acts as a potent XB donor (

-hole interaction) to backbone carbonyls in protein targets, a feature significantly

diminished in the Bromo-analog.

Halogen Bonding & Lattice Energy
The performance of this derivative in the solid state is governed by the I···N and I···π

interactions.
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Mechanism: The electron-withdrawing effect of the aromatic ring enhances the positive

electrostatic potential on the Iodine atom (the

-hole).

Comparison: In 3-Iodo-5-methylaniline, the methyl group at position 5 does not sterically

impede the Iodine at position 3. In contrast, in 2-iodo-3-methylaniline, the adjacent methyl

group forces the Iodine out of the aromatic plane, disrupting planar stacking and reducing

lattice energy (lower stability).

Part 2: Synthetic Utility & Pathway Logic
Context: Why this specific isomer is critical for Spleen Tyrosine Kinase (Syk) Inhibitors.

The 3-iodo-5-methylaniline scaffold is not merely a building block; it is a regioselective

director. In the synthesis of complex kinase inhibitors (e.g., Imidazolyl analogs described in EP

2863913), the distinct reactivity of the C-I bond vs. the C-N bond is exploited.

Reaction Pathway Visualization
The following diagram illustrates the "Fragment-to-Drug" logic, highlighting how the 3,5-

substitution pattern survives Buchwald-Hartwig coupling to position the Iodine for final

interactions.
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Caption: Logical flow of the 3-iodo-5-methylaniline scaffold into a bioactive Syk inhibitor,

showing the preservation of functional groups for binding.

Part 3: Experimental Protocols
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Requirement: Self-validating methodologies for handling and characterizing this low-melting

solid.

Protocol A: "Cold-Seed" Crystallization for X-Ray
Diffraction
Since 3-Iodo-5-methylaniline has a low melting point (~37°C), standard evaporation often

yields oils. This protocol uses a Salt Formation Strategy to raise the lattice energy and ensure

diffraction-quality crystals.

Reagents:

3-Iodo-5-methylaniline (100 mg)

HCl in Dioxane (4.0 M)

Diethyl Ether (Anhydrous)

Acetonitrile

Step-by-Step Workflow:

Dissolution: Dissolve 100 mg of the aniline in 2 mL of anhydrous diethyl ether in a

scintillation vial. Ensure the solution is clear (filter if necessary).

Salt Formation: Dropwise add 1.1 equivalents of 4.0 M HCl/Dioxane while stirring at 0°C (ice

bath). A white precipitate (the hydrochloride salt) should form immediately.

Validation: If no precipitate forms, the solution is too dilute. Concentrate under nitrogen

flow.[1]

Recrystallization: Isolate the solid by filtration. Redissolve the salt in a minimum amount of

hot acetonitrile (~60°C).

Vapor Diffusion: Place the open vial of acetonitrile solution inside a larger jar containing

diethyl ether (antisolvent). Seal the outer jar.
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Harvest: Allow to stand at 4°C for 48–72 hours. Prismatic colorless crystals of 3-iodo-5-

methylanilinium chloride suitable for XRD will form.

Protocol B: Regioselective Buchwald-Hartwig Coupling
This protocol validates the reactivity of the aniline nitrogen without displacing the iodine

(chemoselectivity).

Reagents:

3-Iodo-5-methylaniline (1.0 equiv)[2]

Aryl Bromide coupling partner (1.0 equiv)

Pd(OAc)₂ (2 mol%)

Xantphos (3 mol%)

Cs₂CO₃ (2.0 equiv)

Toluene (degassed)

Critical Steps:

Catalyst Pre-activation: Mix Pd(OAc)₂ and Xantphos in toluene for 10 mins under Argon to

form the active catalytic species (yellow to orange color shift).

Addition: Add the aniline, aryl bromide, and base.

Temperature Control: Heat to 80°C.

Expert Note: Do not exceed 100°C. Higher temperatures risk oxidative addition into the C-I

bond of the 3-iodo-5-methylaniline, leading to polymerization or homocoupling.

Monitoring: Monitor by TLC/LCMS. The product should appear as a new spot; the starting

iodine peak (M+H) must remain intact in the product mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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